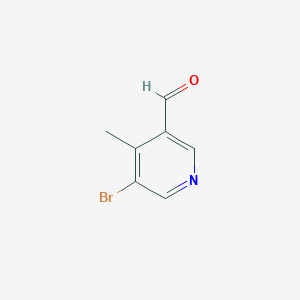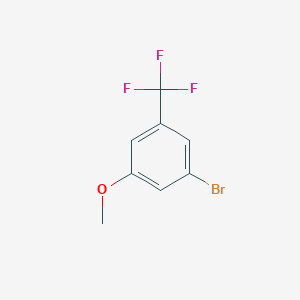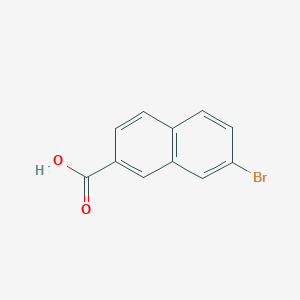
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene
Descripción general
Descripción
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene, commonly referred to as 4-Bromo-1-MTB, is a brominated benzene compound that has a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively for its unique structure and properties, which make it a valuable tool for scientists.
Aplicaciones Científicas De Investigación
Organic Synthesis: Building Blocks for Fluorinated Compounds
4-Bromo-2-(trifluoromethyl)thioanisole: is a valuable building block in organic synthesis. The presence of a trifluoromethyl group and a bromine atom makes it a versatile reagent for constructing complex fluorinated molecules. These molecules are of significant interest due to their unique physical and chemical properties, which are useful in developing pharmaceuticals, agrochemicals, and materials .
Medicinal Chemistry: Drug Design and Development
The compound’s structural features allow for selective functionalization, making it a potential candidate for drug design and development. Its incorporation into drug molecules can improve metabolic stability and increase binding affinity to biological targets. This is particularly relevant in the design of new therapeutic agents where fluorinated compounds play a crucial role .
Material Science: Fluorinated Polymers
In material science, 4-Bromo-2-(trifluoromethyl)thioanisole can be used to synthesize fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments. They also possess unique dielectric properties, which are valuable in the electronics industry .
Catalysis: Ligand and Catalyst Precursor
This compound can act as a ligand or a precursor to catalysts used in various chemical reactions. The bromine atom can be substituted with other groups to create catalysts that facilitate reactions like cross-coupling, which are fundamental in constructing carbon-carbon bonds in organic chemistry .
Agrochemistry: Synthesis of Pesticides
The trifluoromethyl group is a common moiety in pesticides due to its bioactivity4-Bromo-2-(trifluoromethyl)thioanisole can serve as a starting material for the synthesis of novel pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals .
Environmental Science: Tracers and Probes
Due to its distinctive chemical signature, this compound can be used as a tracer or probe in environmental studies. It can help in tracking chemical processes in the atmosphere or in aquatic systems, aiding in the understanding of pollutant behavior and distribution .
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene”, also known as “4-Bromo-2-(trifluoromethyl)thioanisole”, are currently unknown. This compound is a building block used in organic synthesis
Mode of Action
As a building block in organic synthesis, this compound’s mode of action would depend on the specific reactions it is involved in. Trifluoromethyl-containing compounds, like this one, are often used in the synthesis of diverse fluorinated compounds through selective C–F bond activation . The exact interactions with other molecules would depend on the specific synthesis pathway being used.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific molecules it is used to synthesize. Trifluoromethyl-containing compounds are often used in the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects would therefore depend on the properties of these synthesized compounds.
Propiedades
IUPAC Name |
4-bromo-1-methylsulfanyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMADDVSNZFTXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)

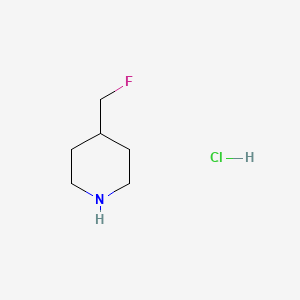

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
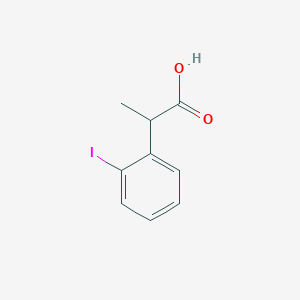
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)

